Cas no 2648930-92-9 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)

(2S)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group in peptide synthesis. The compound's structure includes a 4-hydroxybutanoic acid moiety and a 4-methylpentanamido side chain, offering versatility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, minimizing side reactions. The hydroxyl group provides a functional handle for further modifications. This derivative is particularly useful in constructing complex peptides with precise stereochemistry, making it valuable in medicinal chemistry and biochemical research. Its stability and compatibility with standard SPPS protocols enhance synthetic efficiency.
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid structure
2648930-92-9 structure
商品名:(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid
CAS番号:2648930-92-9
MF:C25H30N2O6
メガワット:454.515507221222
CID:6304616
PubChem ID:165815478

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid
    • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
    • 2648930-92-9
    • EN300-1491621
    • インチ: 1S/C25H30N2O6/c1-15(2)22(13-23(29)26-21(11-12-28)24(30)31)27-25(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22,28H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t21-,22?/m0/s1
    • InChIKey: NDLKEEHRORODRJ-HMTLIYDFSA-N
    • ほほえんだ: O(C(NC(CC(N[C@H](C(=O)O)CCO)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1491621-10000mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1491621-2500mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1491621-5000mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1491621-100mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1491621-1000mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
1000mg
$3368.0 2023-09-28
Enamine
EN300-1491621-50mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1491621-500mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
500mg
$3233.0 2023-09-28
Enamine
EN300-1491621-1.0g
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
1g
$0.0 2023-06-05
Enamine
EN300-1491621-250mg
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2648930-92-9
250mg
$3099.0 2023-09-28

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 関連文献

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acidに関する追加情報

Comprehensive Overview of (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid (CAS No. 2648930-92-9)

In the realm of peptide synthesis and pharmaceutical research, (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid (CAS No. 2648930-92-9) stands out as a critical building block. This compound, often abbreviated as Fmoc-protected hydroxybutanoic acid derivative, plays a pivotal role in the development of novel therapeutics and biomaterials. Its unique structure, featuring both Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and hydroxybutanoic acid moieties, makes it indispensable for researchers focusing on peptide modification, drug delivery systems, and bioconjugation.

The growing interest in precision medicine and targeted drug delivery has amplified the demand for specialized compounds like (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid. Recent advancements in cancer immunotherapy and biodegradable polymers have further highlighted its relevance. For instance, its Fmoc group enables efficient solid-phase peptide synthesis (SPPS), a technique widely used to produce custom peptides for clinical and research applications. This aligns with the increasing popularity of peptide-based drugs, which are celebrated for their high specificity and low toxicity.

From a chemical perspective, the hydroxybutanoic acid component of this compound contributes to its water solubility and biocompatibility, making it suitable for biomedical applications. Researchers are particularly intrigued by its potential in designing hydrogel matrices for tissue engineering, a field that has gained traction due to the rise of regenerative medicine. Moreover, its chiral center (2S configuration) ensures stereochemical precision, which is crucial for enzyme-substrate interactions and receptor binding studies.

The synthesis and application of CAS No. 2648930-92-9 also intersect with trending topics like green chemistry and sustainable biomaterials. As the scientific community prioritizes eco-friendly synthesis routes, this compound’s compatibility with microwave-assisted peptide synthesis and flow chemistry techniques has been explored. These methods reduce solvent waste and energy consumption, addressing the global push for sustainable laboratory practices.

In the context of search engine trends, queries such as "Fmoc-protected amino acid applications", "hydroxybutanoic acid in drug development", and "CAS 2648930-92-9 uses" reflect the compound’s relevance. Frequently asked questions include its role in peptide therapeutics, its stability under physiological conditions, and its commercial availability. These inquiries underscore the need for detailed, accessible information about this versatile compound.

To summarize, (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid is a cornerstone in modern biochemical research. Its applications span from peptide synthesis to advanced drug formulations, aligning with cutting-edge fields like nanomedicine and personalized healthcare. As scientific inquiry continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving progress in both academia and industry.

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